molecular formula C10H15N3O2 B6144021 tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-5-carboxylate CAS No. 1050886-49-1

tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-5-carboxylate

Cat. No. B6144021
CAS RN: 1050886-49-1
M. Wt: 209.24 g/mol
InChI Key: NMISNVXMWMBRGM-UHFFFAOYSA-N
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Description

Tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-5-carboxylate (tBu-PIC) is a versatile chemical compound with a wide range of applications in scientific research. tBu-PIC is a high-affinity ligand for the human histamine H3 receptor (H3R), an important target for the development of novel drugs for the treatment of a variety of diseases. This compound has been used in a variety of studies to elucidate the structure and function of H3R. In addition, tBu-PIC has been used to study other receptors, enzymes, and ion channels, as well as to screen for potential drug candidates.

Mechanism of Action

TBu-PIC binds to the H3R and acts as an antagonist, blocking the action of histamine at this receptor. This prevents the activation of the H3R, resulting in a decrease in the release of histamine from cells and a decrease in the activity of the receptor.
Biochemical and Physiological Effects
tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-5-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to alter the release of neurotransmitters, such as dopamine and serotonin, as well as to affect the activity of enzymes involved in the metabolism of these neurotransmitters. It has also been shown to alter the activity of ion channels, resulting in changes in the electrical activity of cells. In addition, this compound has been shown to have anti-inflammatory and anti-nociceptive effects.

Advantages and Limitations for Lab Experiments

TBu-PIC has a number of advantages for laboratory experiments. It is a highly selective ligand for the H3R, making it an ideal tool for studying the structure and function of this receptor. It is also relatively stable and easy to synthesize, making it well-suited for use in a variety of laboratory experiments. However, tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-5-carboxylate is not suitable for use in in vivo experiments due to its potential toxicity.

Future Directions

The potential applications of tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-5-carboxylate are numerous. It could be used to study the structure and function of other receptors, enzymes, and ion channels. It could also be used to screen for potential drug candidates and to study the effects of histamine on the central nervous system. In addition, this compound could be used to study the effects of histamine on inflammation and pain. Finally, this compound could be used to study the effects of histamine on the cardiovascular system.

Synthesis Methods

TBu-PIC can be synthesized by a two-step reaction of tert-butyl-imidazole-5-carboxylate with pyrrolidine in the presence of pyridine as a catalyst. The reaction is carried out in a solvent system of acetonitrile and water. The reaction results in the formation of the desired product, tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-5-carboxylate, in good yield.

Scientific Research Applications

TBu-PIC has been used in a variety of scientific research applications. It has been used to study the structure and function of the human histamine H3 receptor (H3R). It has also been used to study other receptors, enzymes, and ion channels, as well as to screen for potential drug candidates. In addition, tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-5-carboxylate has been used to study the effects of histamine on the central nervous system, as well as its potential therapeutic applications.

properties

IUPAC Name

tert-butyl 4,6-dihydro-1H-pyrrolo[3,4-d]imidazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-4-7-8(5-13)12-6-11-7/h6H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMISNVXMWMBRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1050886-49-1
Record name tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-5-carboxylate
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